molecular formula C12H10N4 B3056186 Pyridine-2-carbaldehyde (2-pyridylmethylene)hydrazone CAS No. 6957-24-0

Pyridine-2-carbaldehyde (2-pyridylmethylene)hydrazone

Cat. No. B3056186
CAS RN: 6957-24-0
M. Wt: 210.23 g/mol
InChI Key: DMQJTSJKMFPBMN-KAVGSWPWSA-N
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Description

Pyridine-2-carbaldehyde (2-pyridylmethylene)hydrazone is a chemical compound with the molecular formula C12H10N4 . It contains a total of 27 bonds, including 17 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 imines (aromatic), and 2 Pyridines .


Molecular Structure Analysis

The molecular structure of Pyridine-2-carbaldehyde (2-pyridylmethylene)hydrazone includes 2 six-membered rings and 2 imines (aromatic). The compound also contains 2 Pyridines .

Scientific Research Applications

Asymmetric Carbonyl Catalysis

Chiral Lewis acid-bonded picolinaldehyde enables enantiodivergent carbonyl catalysis in the Mannich/condensation reaction of glycine ester . This new strategy of asymmetric carbonyl catalysis has been developed for the direct Mannich/condensation cascade reaction of glycine ester with aromatic aldimines .

Synthesis of Azines

Azines are a class of organic compounds that have been the subject of several experimental and theoretical investigations . Picolinaldehyde, azine is one of the key compounds used in the synthesis of azines .

Anticancer Agents

A 2-pyridinecarboxaldehyde 2-pyridinecarboxylic acid hydrazone copper complex has shown excellent antitumor activity . The inhibition of proliferation exhibited by the PPAH copper complex may stem from its dual topoisomerase inhibition, which is rarely observed for a metal complex .

Antibacterial Activity

2-Pyridinecarboxaldehyde (PCA) has been grafted onto chitosan (CS) and the modified CS coordinated with silver ions to prepare PCA-CS-Ag complexes with antibacterial activity .

Coordination Chemistry

Picolinaldehyde, azine serves as a precursor to other compounds of interest in coordination chemistry . It is used in the synthesis of various coordination compounds.

Pharmaceutical Research

Picolinaldehyde, azine is used as an intermediate in pharmaceutical research . It is used in the synthesis of various pharmaceutical compounds.

Organic Synthesis

Picolinaldehyde, azine is used as an intermediate in organic synthesis . It is used in the synthesis of various organic compounds.

Molecular Characteristics Study

The structural, energetic, and vibrational properties of picolinaldehyde (PA) have been studied using experimental and theoretical methods . This includes recording the Fourier transform infrared, Fourier transform Raman, and UV–visible spectra of picolinaldehyde .

properties

IUPAC Name

(E)-1-pyridin-2-yl-N-[(E)-pyridin-2-ylmethylideneamino]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c1-3-7-13-11(5-1)9-15-16-10-12-6-2-4-8-14-12/h1-10H/b15-9+,16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMQJTSJKMFPBMN-KAVGSWPWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=NN=CC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=N/N=C/C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648155
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Pyridine-2-carbaldehyde (2-pyridylmethylene)hydrazone

CAS RN

6957-24-0
Record name Pyridine-2-carbaldehyde (2-pyridylmethylene)hydrazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006957240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Picolinaldehyde, azine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66164
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pyridine-2-carbaldehyde (2-pyridylmethylene)hydrazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.406
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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